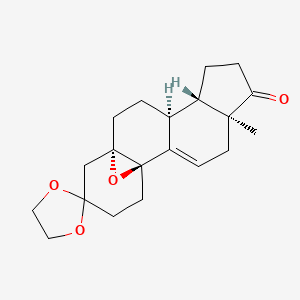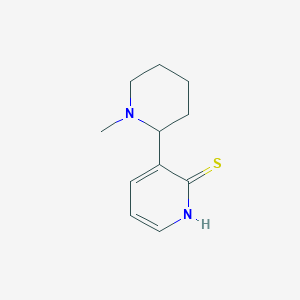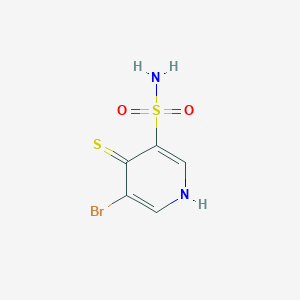![molecular formula C17H12N2O4S-2 B11824552 6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions include heating the reagent mixture in benzene for 2-4 hours. The outcome of this reaction depends on the structure of the starting bromo ketone, and when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, leading to the formation of 2,5-diarylfurans .
Chemical Reactions Analysis
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include α-halocarbonyl compounds and 2-aminothiazoles . The major products formed from these reactions depend on the structure of the starting reagents and the reaction conditions. For example, the reaction of 2-aminothiazoles with α-halocarbonyl compounds can lead to the formation of different derivatives of the imidazo[2,1-b][1,3]thiazole system .
Scientific Research Applications
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate has a wide range of scientific research applications. It is used in the development of potential anticancer agents, as it has shown moderate ability to suppress the growth of kidney cancer cells . Additionally, derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Mechanism of Action
The mechanism of action of 6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate involves its interaction with molecular targets and pathways in the body. The compound’s spatial structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For example, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate is unique compared to other similar compounds due to its specific molecular structure and the presence of the naphthalen-2-yl group. Similar compounds include other partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid. These compounds share similar chemical properties and biological activities but differ in their specific molecular structures and substituents.
Properties
Molecular Formula |
C17H12N2O4S-2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate |
InChI |
InChI=1S/C15H12N2S.C2H2O4/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14;3-1(4)2(5)6/h1-9,14H,10H2;(H,3,4)(H,5,6)/p-2 |
InChI Key |
LVBSSRLESHNUHX-UHFFFAOYSA-L |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)
![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
